CDK2/Cyclin A Inhibition vs. (R)-Roscovitine
(R)-CR8 demonstrates 2- to 4-fold greater potency than its parent compound, (R)-roscovitine, in inhibiting a panel of CDKs. This difference is based on direct head-to-head comparison in cell-free kinase assays [1].
| Evidence Dimension | CDK inhibitory potency |
|---|---|
| Target Compound Data | 2- to 4-fold more potent than (R)-roscovitine |
| Comparator Or Baseline | (R)-roscovitine (baseline) |
| Quantified Difference | 2- to 4-fold improvement in potency |
| Conditions | Cell-free kinase assay panel including CDK1, CDK2, CDK5, CDK7, CDK9 |
Why This Matters
This quantifiable increase in target engagement is essential for experiments requiring robust CDK inhibition at lower compound concentrations, reducing potential off-target effects associated with higher doses of less potent analogs.
- [1] Bettayeb, K., Oumata, N., Echalier, A., Ferandin, Y., Endicott, J. A., Galons, H., & Meijer, L. (2008). CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases. Oncogene, 27(44), 5797–5807. View Source
